1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15190526
InChI: InChI=1S/C18H18N6O/c25-18(15-5-4-8-17(13-15)24-14-19-20-21-24)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
SMILES:
Molecular Formula: C18H18N6O
Molecular Weight: 334.4 g/mol

1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine

CAS No.:

Cat. No.: VC15190526

Molecular Formula: C18H18N6O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine -

Specification

Molecular Formula C18H18N6O
Molecular Weight 334.4 g/mol
IUPAC Name (4-phenylpiperazin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C18H18N6O/c25-18(15-5-4-8-17(13-15)24-14-19-20-21-24)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Standard InChI Key OZXPJHQEUNXLKF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Introduction

1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a piperazine core, which is a six-membered nitrogen-containing heterocycle, substituted with both a phenyl group and a tetrazole-containing benzoyl group. The presence of these functional groups contributes to its potential biological activities, including interactions with various receptors and enzymes.

Synthesis

The synthesis of 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the compound.

Biological Activities and Potential Applications

1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been studied for its biological activities, particularly in the context of neuropharmacology and as a potential inhibitor for specific biological targets, such as Mur enzymes in tuberculosis treatment. Compounds containing piperazine and tetrazole moieties are often investigated for their potential therapeutic effects, including interactions with various receptors and enzymes.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine, which can provide context for its uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(4-fluorophenyl)piperazinePiperazine with fluorinated phenylAntidepressant effects
4-[3-(1H-tetrazol-1-yl)benzamide]Benzamide with tetrazoleAnticancer activity
N-benzoylpiperazineSimple benzoyl substitution on piperazineAnalgesic properties
1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazinePiperazine with phenyl and tetrazole-containing benzoyl groupPotential neuropharmacological and anti-tuberculosis applications

The presence of both the tetrazole and benzoyl groups in 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine distinguishes it from other piperazine derivatives, potentially enhancing its receptor selectivity and biological efficacy compared to simpler analogs.

Future Research Directions

Further research is warranted to explore the full therapeutic potential of 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine. This includes optimizing its efficacy through structural modifications and conducting detailed interaction studies to elucidate its mechanism of action at the molecular level. Experimental studies are essential for understanding specific interactions, including binding affinities and inhibition constants, which are crucial for developing effective therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator